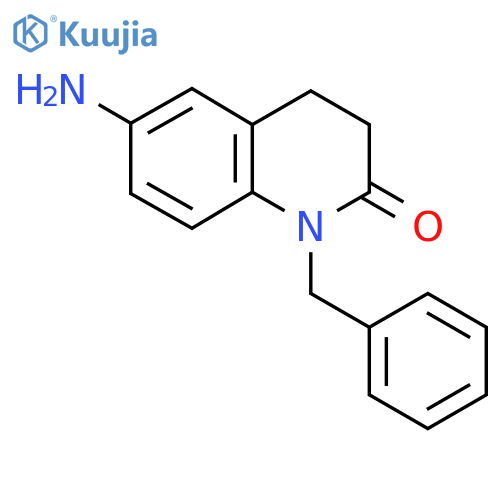

Cas no 68032-30-4 (6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one)

68032-30-4 structure

商品名:6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one

CAS番号:68032-30-4

MF:C16H16N2O

メガワット:252.311043739319

MDL:MFCD11987152

CID:4776182

PubChem ID:43446533

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one

- 6-AMINO-1-BENZYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

- 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one

-

- MDL: MFCD11987152

- インチ: 1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2

- InChIKey: NUQQPKSNJVUJOQ-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)N

計算された属性

- せいみつぶんしりょう: 252.126

- どういたいしつりょう: 252.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.3

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2189-0306-2.5g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95%+ | 2.5g |

$706.0 | 2023-09-06 | |

| Enamine | EN300-239053-10.0g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95% | 10.0g |

$2701.0 | 2024-06-19 | |

| Enamine | EN300-239053-1g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 1g |

$628.0 | 2023-09-15 | ||

| Enamine | EN300-239053-0.1g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95% | 0.1g |

$553.0 | 2024-06-19 | |

| Enamine | EN300-239053-0.05g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95% | 0.05g |

$528.0 | 2024-06-19 | |

| Life Chemicals | F2189-0306-0.5g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95%+ | 0.5g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F2189-0306-10g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95%+ | 10g |

$1483.0 | 2023-09-06 | |

| Enamine | EN300-239053-5.0g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95% | 5.0g |

$1821.0 | 2024-06-19 | |

| TRC | A275341-1g |

6-amino-1-benzyl-3,4-dihydroquinolin-2(1h)-one |

68032-30-4 | 1g |

$ 500.00 | 2022-06-08 | ||

| Enamine | EN300-239053-0.25g |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |

68032-30-4 | 95% | 0.25g |

$579.0 | 2024-06-19 |

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

4. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

68032-30-4 (6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量